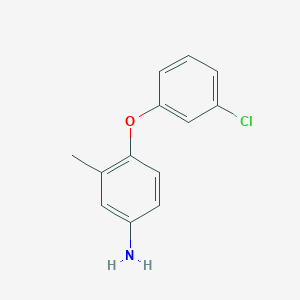

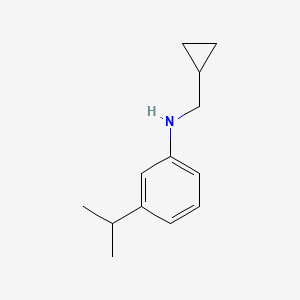

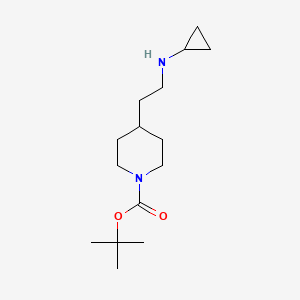

![molecular formula C17H21NO B3170084 {[2-(苄氧基)苯基]甲基}(丙烷-2-基)胺} CAS No. 940202-96-0](/img/structure/B3170084.png)

{[2-(苄氧基)苯基]甲基}(丙烷-2-基)胺}

描述

The compound “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine” is a chemical compound with the molecular formula C33H36N2O4 . It is an important precursor to prepare Formoterol, which is a widely used pharmaceutical active compound .

Synthesis Analysis

The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 . The reaction involved dissolving 6.5 g of the compound in 30 mL of dichloromethane (ClCH2CH2Cl). Then, 4.49 g of diethylamine hydrochloride salt was dissolved in 25 mL of dichloromethane and mixed with the former solution cooled to 10 °C .Molecular Structure Analysis

The molecular structure of “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine” is orthorhombic, with a = 15.3543 (17) Å, b = 14.7958 (17) Å, c = 25.496 (3) Å, V = 5792.1 (11) Å3, Z = 8, Rgt (F) = 0.0490, wRref (F2) = 0.1402, T = 296 (2) K .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine” such as its density, melting point, boiling point, and structure are provided by various chemical databases .科学研究应用

芳香胺与癌症研究

与“{[2-(苄氧基)苯基]甲基}(丙烷-2-基)胺}”在结构上相关的芳香胺,已因其致癌潜力和作用机制而被广泛研究。流行病学证据表明,接触某些芳香胺(来自职业来源和吸烟)与癌症风险增加有关,尤其是膀胱癌。在某些西方国家,职业接触这些化合物占膀胱癌的很大比例,而具有特定代谢多态性(如 N-乙酰转移酶基因型)的个体患癌风险更高 (Vineis 和 Pirastu,1997)。

用于降解的高级氧化工艺

含氮化合物(包括芳香胺)由于其顽固的性质,在环境管理中提出了挑战。高级氧化工艺 (AOP) 已被确定为在水中降解此类化合物的有效方法,各种研究重点关注降解效率、反应机理和工艺参数的影响。臭氧和芬顿工艺因其对多种胺、染料和农药的反应性而备受关注,这突显了这些工艺通过含氮化合物缓解环境污染的潜力 (Bhat 和 Gogate,2021)。

合成路线与应用

与“{[2-(苄氧基)苯基]甲基}(丙烷-2-基)胺}”在结构上相似的化合物的合成多功能性已在开发具有多种药理活性的生物活性分子方面得到探索。例如,以其抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性而闻名的 2-甲酰基苯甲酸甲酯,是有机合成中的重要前体。这突出了此类化合物作为寻找新的生物活性分子的支架的重要性,以及它们在制药工业中的作用 (Farooq 和 Ngaini,2019)。

作用机制

Target of Action

The primary targets of the compound {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineSimilar compounds have been found to interact with various enzymes and receptors in the body, influencing their function . The specific targets can vary depending on the structure of the compound and the physiological context.

Mode of Action

The mode of action of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineIt’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity . This can result in changes to cellular processes and overall physiological responses.

Biochemical Pathways

The specific biochemical pathways affected by {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineSimilar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineThese properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The molecular and cellular effects of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineSimilar compounds have shown notable antifungal activity against various fungal pathogens .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineEnvironmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

属性

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNGUPMJCARYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

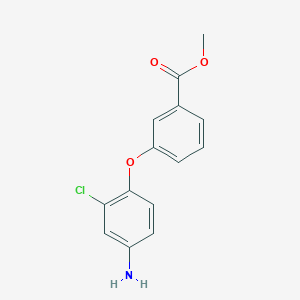

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)

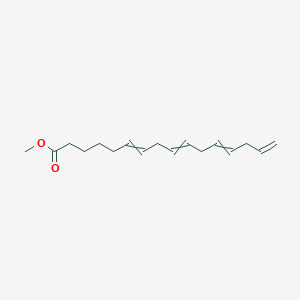

![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)

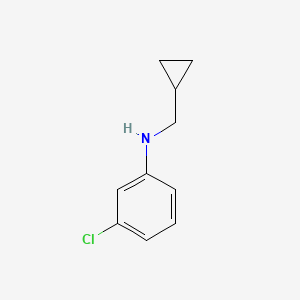

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine](/img/structure/B3170061.png)

amine](/img/structure/B3170080.png)

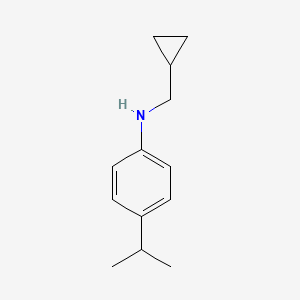

![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)